molecular formula C16H21N3O2 B7816869 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine

3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B7816869
M. Wt: 287.36 g/mol
InChI Key: YZTLIKVGAZMHOX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a diethoxyphenyl group, and a pyrazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the diethoxyphenyl derivative. One common approach is the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with cyclopropylamine under acidic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrazoles or other heterocyclic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.

Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Cyclopropyl-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

  • 4-(3,4-Diethoxyphenyl)-1H-pyrazol-5-amine

  • 3-Cyclopropyl-1H-pyrazol-5-amine

Uniqueness: 3-Cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. This compound's unique structure allows for distinct interactions with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-20-12-8-7-11(9-13(12)21-4-2)14-15(10-5-6-10)18-19-16(14)17/h7-10H,3-6H2,1-2H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTLIKVGAZMHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C3CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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